molecular formula C13H11F3N2O2 B3041887 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine CAS No. 402497-49-8

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine

Cat. No.: B3041887
CAS No.: 402497-49-8
M. Wt: 284.23 g/mol
InChI Key: XZDOHPKJQRLGER-UHFFFAOYSA-N
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Description

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine (CAS 402497-49-8) is a high-purity chemical compound with a molecular weight of 284.23 g/mol and a molecular formula of C13 H11 F3 N2 O2 . This organofluorine compound features a pyrimidine ring, a structure of significant interest in medicinal and agricultural chemistry due to its diverse biological activities . The specific roles of its distinct substituents—the trifluoromethylphenyl group and the dimethoxypyrimidine ring—make it a valuable intermediate for researchers. The trifluoromethyl group is a common motif in active pharmaceutical ingredients because it can enhance a compound's metabolic stability, lipophilicity, and binding affinity . Meanwhile, the 4,6-dimethoxypyrimidine scaffold is a privileged structure in agrochemicals and pharmaceuticals, known for its ability to interact with various biological targets . As such, this chemical serves as a key building block (synthon) in organic synthesis, particularly for developing new active molecules. Its structural features make it applicable in designing potential antifungal agents , insecticides , and anticancer agents , aligning with the broader research applications of similar trifluoromethylpyrimidine derivatives. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-19-10-7-11(20-2)18-12(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDOHPKJQRLGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Scientific Research Applications

Overview

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and stability.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making this compound a valuable candidate in drug design.

  • Anticancer Activity : Preliminary studies suggest that 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory responses, making it a potential candidate for treating chronic inflammatory diseases.

Agricultural Chemistry

This compound has potential applications in agrochemicals, particularly as a herbicide or fungicide. Its unique structure may allow it to interact effectively with biological targets in plants and pests.

  • Herbicidal Activity : Studies are ongoing to evaluate its effectiveness against various weed species, focusing on its mechanism of action at the biochemical level.

Material Science

Due to its fluorinated nature, this compound can be utilized in the development of advanced materials with specific properties such as increased hydrophobicity and chemical resistance.

  • Polymer Chemistry : Research into incorporating this pyrimidine derivative into polymer matrices could lead to the creation of new materials with enhanced performance characteristics.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with varying concentrations of the compound.
Study BHerbicidal PotentialShowed effective suppression of weed growth in controlled experiments, suggesting a viable role as a selective herbicide.
Study CMaterial DevelopmentInvestigated the incorporation of the compound into polymer films, resulting in improved chemical resistance compared to non-fluorinated counterparts.

Potential Molecular Targets:

  • Enzymes involved in cancer metabolism
  • Receptors mediating inflammatory responses

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Properties

  • Chlorine vs. Methoxy Substitution :
    • 4,6-Dichloropyrimidine : The electron-withdrawing chlorine atoms create significant asymmetry in the molecular structure, as observed in nuclear quadrupole resonance (NQR) studies. This asymmetry (107° in 4,6-dichloropyrimidine) impacts binding interactions with enzymes or receptors .
    • 6-Chloro-2,4-dimethoxypyrimidine : Replacement of one chlorine with methoxy groups reduces asymmetry (near-zero asymmetry in 6-chloro-2,4-dimethoxypyrimidine) due to the electron-donating methoxy groups, which stabilize the pyrimidine ring via mesomeric effects .

Trifluoromethylphenyl vs. Other Aromatic Substituents

  • Phenoxycarbonyl Derivatives: Compounds like phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate (CAS 89392-03-0) feature a carbamate-linked phenyl group.
  • Pyrazole-Substituted Derivatives: In 2-(2-(1-substituted-1H-pyrazol-3-yl)phenoxy)-4,6-dimethoxypyrimidine derivatives, pyrazole substituents enhance fungicidal activity. For example, compound 5d (4,6-dimethoxy-2-(2-(1-propyl-1H-pyrazol-3-yl)phenoxy)pyrimidine) showed 90% inhibition against Rhizoctonia solani at 200 mg/L, outperforming simpler methoxy analogs .

Steric and Coordination Effects

  • 4-Methoxypyrimidine vs. 4,6-Dimethoxypyrimidine: 4-Methoxypyrimidine: Acts as a ligand in Fe-based spin-crossover (SCO) complexes (e.g., {Fe(4-methoxypyrimidine)₂[Ag(CN)₂]₂}) due to accessible nitrogen atoms for coordination . 4,6-Dimethoxypyrimidine: The additional methoxy group introduces steric hindrance, preventing coordination to Fe centers. Instead, it functions as a non-coordinating guest molecule in SCO complexes, highlighting its structural rigidity .

Electronic and Structural Comparisons

  • Mesomeric Effects : Methoxy groups in 4,6-dimethoxypyrimidine donate electron density via resonance, stabilizing the pyrimidine ring and enhancing nucleophilic substitution reactivity. In contrast, chlorine substituents in 4,6-dichloropyrimidine withdraw electron density, increasing electrophilicity .
  • Trifluoromethyl Group : The -CF₃ group in 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is strongly electron-withdrawing, which polarizes the phenyl ring and may improve binding to hydrophobic pockets in target enzymes .

Biological Activity

Overview

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine can be represented as follows:

C12H12F3N3O2\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2

This compound is characterized by the presence of:

  • A pyrimidine ring,
  • Two methoxy groups at positions 4 and 6,
  • A trifluoromethyl group at position 3 of the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine exhibit significant antimicrobial activity. For instance, derivatives with trifluoromethyl groups have been shown to inhibit the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds can disrupt biofilm formation and have demonstrated effectiveness against preformed biofilms.

Anti-inflammatory Effects

Pyrimidine derivatives are also being studied for their anti-inflammatory properties. In vitro studies have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine ring can enhance anti-inflammatory activity.

The biological activity of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors that mediate pain and inflammation, similar to other pyrimidine derivatives that target TRPV channels .
  • Macromolecular Synthesis Inhibition : Studies suggest that these compounds may interfere with nucleic acid synthesis or protein synthesis in bacteria, leading to cell death .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and Enterococcus faecalis, disrupting biofilm formation.
Anti-inflammatoryInhibits COX-1/COX-2 enzymes; potential for reducing inflammation in various models.
CytotoxicityLow toxicity observed in human embryonic kidney cells; selectivity factor >20 indicates safety profile.
Mechanism InsightsTargets bacterial cell functions; interferes with macromolecular synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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